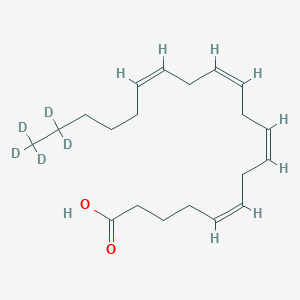

Arachidonic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-QHIWQZJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Arachidonic Acid-d5: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Arachidonic acid-d5, a deuterated analog of arachidonic acid. It is intended to be a valuable resource for researchers and professionals involved in lipidomics, drug development, and the study of inflammatory and signaling pathways.

Chemical Structure and Properties

This compound is a polyunsaturated omega-6 fatty acid, structurally identical to arachidonic acid except for the substitution of five hydrogen atoms with deuterium at the C19 and C20 positions. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to correct for variations in sample preparation and instrument response.

Chemical Structure:

(5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoic-19,19,20,20,20-d5 acid

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 123167-26-0 | [1] |

| Molecular Formula | C₂₀H₂₇D₅O₂ | [1] |

| Molecular Weight | 309.5 g/mol | [1] |

| Formal Name | (all-Z)-5,8,11,14-eicosatetraenoic-19,19,20,20,20-d₅ acid | [1] |

| Synonyms | AA-d5, FA 20:4-d5 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | |

| Formulation | Typically a solution in ethanol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Storage Temperature | -20°C | |

| Solubility | 0.1 M Na₂CO₃: 1 mg/ml, DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml | |

| Appearance | Colorless to light yellow liquid |

Role in Biological Systems and Signaling Pathways

Arachidonic acid is a crucial component of cell membranes and a precursor to a wide array of signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, immunity, and central nervous system functions. This compound, being chemically similar, is metabolized through the same enzymatic pathways, making it an excellent tracer for studying these processes.

The metabolism of arachidonic acid is primarily carried out through three major pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, initiated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: This pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, leads to the production of leukotrienes and lipoxins.

-

Cytochrome P450 (CYP450) Epoxygenase Pathway: This pathway metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

Caption: Major metabolic pathways of arachidonic acid.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry for the analysis of arachidonic acid and its metabolites in various biological samples. Below are detailed methodologies for its application in lipidomics research.

Sample Preparation and Lipid Extraction

The choice of extraction method depends on the biological matrix and the specific lipids of interest. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

Protocol: Lipid Extraction from Plasma using LLE

This protocol is adapted for the extraction of fatty acids from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 2 mL glass vial, add 100 µL of plasma. Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

-

Protein Precipitation and Extraction:

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex for 30 seconds.

-

Incubate on ice for 15 minutes to facilitate protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

-

-

Phase Separation: Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of Acetonitrile:Isopropanol (1:1, v/v)).

Caption: General workflow for lipid extraction from plasma.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of arachidonic acid and its metabolites.

Protocol: UPLC-MS/MS Analysis

This is a generalized protocol; specific parameters should be optimized for the instrument used.

-

Chromatographic Separation:

-

Column: A suitable C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8, 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.35 mL/min.

-

Gradient: A gradient elution is typically used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte (arachidonic acid) and the internal standard (this compound).

-

MRM Transitions: These need to be optimized for the specific instrument. For arachidonic acid, a common transition is m/z 303.2 -> 259.2. The corresponding transition for this compound would be m/z 308.2 -> 264.2 (reflecting the +5 Da shift).

-

-

Quantification:

-

A calibration curve is generated using known concentrations of a certified arachidonic acid standard, with a fixed concentration of this compound added to each standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to create the calibration curve.

-

The concentration of arachidonic acid in the unknown samples is then determined from this calibration curve.

-

Caption: Logical flow for quantification using LC-MS/MS.

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, inflammation, and drug discovery. Its use as an internal standard enables accurate and precise quantification of arachidonic acid and its myriad of bioactive metabolites. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of this compound in investigating the complex roles of eicosanoid signaling in health and disease.

References

Synthesis and Isotopic Labeling of Arachidonic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Arachidonic acid-d5 ((all-Z)-5,8,11,14-eicosatetraenoic-19,19,20,20,20-d5 acid). This deuterated analog of arachidonic acid is a valuable tool in metabolic research, serving as an internal standard for quantification studies and as a tracer to elucidate the complex pathways of eicosanoid biosynthesis.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a central role in cellular signaling and inflammation. It is the precursor to a wide array of biologically active lipids, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. The introduction of a stable isotope label, such as deuterium (d), at a specific position within the arachidonic acid molecule allows for its differentiation from endogenous, unlabeled counterparts in biological systems. This compound, with deuterium atoms at the terminal end of the fatty acid chain, is particularly useful as it is not expected to significantly alter the enzymatic processing at the sites of unsaturation where key metabolic transformations occur.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry to maintain the all-cis configuration of the double bonds, which is crucial for its biological activity. A common and effective strategy for introducing the deuterium label at the terminal end of the molecule is through a Wittig reaction, a powerful method for alkene synthesis.

A plausible synthetic approach involves the coupling of a deuterated five-carbon phosphonium ylide with a fifteen-carbon aldehyde fragment containing the four cis-double bonds.

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a multi-stage process, starting from commercially available precursors, proceeding through key synthetic transformations, and culminating in the purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

1. Preparation of Deuterated Pentyltriphenylphosphonium Bromide

The synthesis of the deuterated phosphonium salt is a critical first step.

-

Starting Material: 4,4,5,5,5-Pentadeuterio-pentan-1-ol.

-

Step 1: Bromination. The deuterated alcohol is converted to the corresponding bromide, 1-bromo-4,4,5,5,5-pentadeuteriopentane, using a standard brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃).

-

Step 2: Phosphonium Salt Formation. The resulting deuterated alkyl bromide is then reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile at reflux to yield the desired pentadeuteriopentyltriphenylphosphonium bromide. The product is typically a white solid and can be purified by recrystallization.

2. The Wittig Reaction

This reaction couples the deuterated C5 fragment with the C15 aldehyde precursor.

-

Reagents:

-

Pentadeuteriopentyltriphenylphosphonium bromide

-

A suitable C15 aldehyde containing the all-cis double bond system (e.g., methyl (2Z,5Z,8Z,11Z)-13-oxotrideca-2,5,8,11-tetraenoate).

-

A strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH₂), or n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and form the ylide.

-

-

Procedure:

-

The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (argon or nitrogen).

-

The base is added portion-wise at a low temperature (e.g., 0 °C or -78 °C) to generate the brightly colored ylide.

-

The C15 aldehyde, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which is often indicated by the disappearance of the ylide's color.

-

The reaction is quenched, and the crude product, the methyl ester of this compound, is extracted.

-

3. Saponification (Ester Hydrolysis)

The methyl ester is hydrolyzed to the free fatty acid.

-

Procedure: The crude methyl ester is dissolved in a mixture of methanol and water, and a base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) is added. The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC). The free acid is then isolated by acidification and extraction.

4. Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts such as triphenylphosphine oxide, and any geometric isomers that may have formed.

-

Method: Preparative reverse-phase high-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity this compound.[1][2][3]

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated, is typically employed.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (all-Z)-5,8,11,14-eicosatetraenoic-19,19,20,20,20-d₅ acid | |

| CAS Number | 123167-26-0 | |

| Molecular Formula | C₂₀H₂₇D₅O₂ | |

| Molecular Weight | 309.5 g/mol | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) |

Table 2: Representative Analytical Data (Expected)

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the protons of arachidonic acid, with the absence of the terminal methyl and adjacent methylene proton signals. |

| ¹³C NMR | Signals corresponding to the carbons of arachidonic acid, with potential splitting of the C18 and C19 signals due to deuterium coupling. |

| Mass Spectrometry (as methyl ester) | A molecular ion peak at m/z corresponding to the deuterated methyl ester, confirming the incorporation of five deuterium atoms. |

Arachidonic Acid Signaling Pathways

Arachidonic acid released from the cell membrane is metabolized by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The use of this compound can help trace the flow of this fatty acid through these intricate networks.

Cyclooxygenase (COX) Pathway

The COX pathway leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.

Caption: The Cyclooxygenase (COX) pathway of arachidonic acid metabolism.

Lipoxygenase (LOX) Pathway

The LOX pathway generates leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.

Caption: The 5-Lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.

Conclusion

The synthesis of this compound, while challenging, provides an invaluable tool for researchers in the fields of lipidomics, pharmacology, and drug development. The methodologies outlined in this guide, based on established chemical principles, offer a pathway to obtaining this important labeled compound. The use of this compound in conjunction with modern analytical techniques will continue to shed light on the complex roles of eicosanoids in health and disease, ultimately aiding in the development of novel therapeutic interventions.

References

- 1. Separation and preparative purification of arachidonic acid from microbial lipids by urea inclusion reaction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imperative of Internal Standards in Arachidonic Acid Quantification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of arachidonic acid (AA), a pivotal signaling molecule in inflammatory and various other physiological and pathological processes, is paramount for robust biomedical research and drug development. However, the inherent complexity of biological matrices and the multi-step nature of analytical procedures introduce significant variability, posing a formidable challenge to achieving reliable and reproducible results. This technical guide elucidates the critical necessity of employing an internal standard in analytical methodologies for the precise quantification of arachidonic acid. Through a detailed exploration of the principles of internal standardization, comprehensive experimental protocols, and a review of the impact of analytical variability, this document serves as a core resource for professionals seeking to ensure the integrity of their quantitative data.

The Challenge of Arachidonic Acid Quantification

Arachidonic acid is a polyunsaturated omega-6 fatty acid esterified in cell membrane phospholipids. Its release, initiated by phospholipase A2, triggers a cascade of enzymatic transformations leading to the production of a diverse array of potent bioactive lipids, collectively known as eicosanoids. These molecules, including prostaglandins, thromboxanes, and leukotrienes, are key mediators of inflammation, immune responses, and hemostasis. Given its central role in these pathways, the precise measurement of arachidonic acid in biological samples such as plasma, tissues, and cell cultures is crucial for understanding disease pathogenesis and for the preclinical and clinical evaluation of novel therapeutics targeting these pathways.

However, the journey from sample collection to final concentration determination is fraught with potential sources of error that can significantly compromise the accuracy and precision of the measurement. These challenges include:

-

Sample Loss During Extraction: The multi-step process of extracting lipids from complex biological matrices, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, can lead to incomplete and variable recovery of arachidonic acid.

-

Instrumental Variability: Fluctuations in the performance of analytical instruments, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS), can introduce variations in signal response over time. This includes inconsistencies in injection volume and detector sensitivity.

-

Matrix Effects in Mass Spectrometry: Co-eluting endogenous or exogenous compounds from the biological matrix can interfere with the ionization of arachidonic acid in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, is a major source of inaccuracy in quantitative mass spectrometry.

The Role of the Internal Standard: A Fundamental Solution

The use of an internal standard is a cornerstone of quantitative analytical chemistry, providing a robust means to correct for the aforementioned sources of error. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow. The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience the same variations during sample preparation and analysis.

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the quantification.

For the quantification of arachidonic acid, the ideal internal standard is a stable isotope-labeled version of the molecule, such as arachidonic acid-d8 . Deuterated arachidonic acid exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring that it behaves similarly during extraction, derivatization (for GC-MS), and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer.

Quantitative Impact of Internal Standardization

The use of an internal standard dramatically improves the precision and accuracy of arachidonic acid quantification. While methods without an internal standard are susceptible to significant variability, those employing a suitable internal standard, such as arachidonic acid-d8, consistently demonstrate high reproducibility. The table below provides a representative comparison of the expected performance of an LC-MS/MS assay for arachidonic acid with and without an internal standard, based on typical validation data reported in the literature.

| Parameter | Without Internal Standard (Hypothetical) | With Arachidonic Acid-d8 Internal Standard |

| Intra-day Precision (%CV) | 20 - 40% | < 15% |

| Inter-day Precision (%CV) | 25 - 50% | < 15% |

| Accuracy (% Bias) | ± 30 - 60% | ± 15% |

Note: The values for the "Without Internal Standard" column are hypothetical and intended to illustrate the typical magnitude of error encountered when an internal standard is not used. The values for the "With Arachidonic Acid-d8 Internal Standard" column are based on published validation data for LC-MS/MS methods.[1][2]

As the table illustrates, the absence of an internal standard can lead to a coefficient of variation (%CV) that is unacceptably high for most research and clinical applications. In contrast, the use of a deuterated internal standard consistently yields precision and accuracy within the stringent limits required by regulatory guidelines for bioanalytical method validation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the quantification of arachidonic acid in biological samples using both GC-MS and LC-MS/MS with an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction of total fatty acids, derivatization to volatile esters, and analysis by GC-MS.

4.1.1. Materials and Reagents

-

Arachidonic acid standard

-

Arachidonic acid-d8 internal standard

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Hexane, HPLC grade

-

Boron trifluoride (BF₃) in methanol (14% w/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Screw-capped glass tubes with PTFE-lined caps

4.1.2. Sample Preparation and Lipid Extraction

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a screw-capped glass tube, add a known amount of the arachidonic acid-d8 internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

4.1.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 10 minutes to hydrolyze the lipids.

-

Cool the sample to room temperature and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).

-

Heat again at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Transfer the hexane extract to a GC vial for analysis.

4.1.4. GC-MS Instrumental Parameters

-

GC System: Agilent 7890B GC or equivalent

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor m/z for arachidonic acid methyl ester (e.g., m/z 318.3)

-

Monitor m/z for arachidonic acid-d8 methyl ester (e.g., m/z 326.3)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of free (non-esterified) arachidonic acid and does not require derivatization.

4.2.1. Materials and Reagents

-

Arachidonic acid standard

-

Arachidonic acid-d8 internal standard

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

96-well solid-phase extraction (SPE) plates (e.g., Oasis HLB)

4.2.2. Sample Preparation and Solid-Phase Extraction (SPE)

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the arachidonic acid-d8 internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE plate.

-

Wash the plate with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an LC vial for analysis.

4.2.3. LC-MS/MS Instrumental Parameters

-

LC System: Agilent 1290 Infinity II LC or equivalent

-

Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 50% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Arachidonic Acid: Precursor ion (m/z 303.2) -> Product ion (e.g., m/z 259.2)

-

Arachidonic Acid-d8: Precursor ion (m/z 311.2) -> Product ion (e.g., m/z 267.2)

-

Arachidonic Acid Signaling Pathways

Arachidonic acid is metabolized via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The following diagrams illustrate the COX and LOX pathways, which are most prominently involved in inflammation.

Conclusion

The accurate quantification of arachidonic acid is indispensable for advancing our understanding of a myriad of biological processes and for the development of effective therapeutics. The inherent challenges associated with analyzing this lipid in complex biological matrices necessitate a rigorous analytical approach. The use of a stable isotope-labeled internal standard, such as arachidonic acid-d8, is not merely a recommendation but a fundamental requirement for achieving the accuracy and precision demanded by the scientific community and regulatory bodies. By correcting for sample loss and mitigating the unpredictable effects of the sample matrix, internal standards ensure the generation of reliable and reproducible data. The detailed protocols and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to implement robust and validated methods for arachidonic acid quantification, thereby fostering confidence in their scientific findings and accelerating the pace of biomedical innovation.

References

Understanding Isotope Effects in Mass Spectrometry with d5-Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of isotope effects in mass spectrometry, with a specific focus on the application of d5-arachidonic acid as an internal standard. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Isotope Effects in Mass Spectrometry

In mass spectrometry, isotope effects primarily manifest as a mass shift between an analyte and its isotopically labeled counterpart. This predictable mass difference is the foundation for the use of stable isotope-labeled internal standards, a gold-standard technique for accurate and precise quantification of analytes in complex biological matrices. The co-elution of the analyte and its isotopically labeled standard in liquid chromatography-mass spectrometry (LC-MS) allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to highly reliable quantitative data.

d5-Arachidonic acid is a deuterated analog of arachidonic acid, an essential omega-6 polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation.[1][2] The five deuterium atoms on d5-arachidonic acid increase its molecular weight, allowing it to be distinguished from the endogenous, unlabeled arachidonic acid by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Quantitative Data for Arachidonic Acid and d5-Arachidonic Acid

The accurate quantification of arachidonic acid using d5-arachidonic acid as an internal standard relies on monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). In negative ion mode electrospray ionization (ESI), both arachidonic acid and d5-arachidonic acid are deprotonated to form the [M-H]⁻ precursor ions. Collision-induced dissociation (CID) then generates characteristic product ions.

| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |

| Arachidonic Acid | C₂₀H₃₂O₂ | 304.47 | 303.3 | 259.3 | - |

| d5-Arachidonic Acid | C₂₀H₂₇D₅O₂ | 309.5 | 308.3 | 264.3 | - |

Experimental Protocol: Quantification of Arachidonic Acid in Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of arachidonic acid in human plasma using d5-arachidonic acid as an internal standard. This protocol is adapted from established methods for the analysis of fatty acids.

Materials and Reagents

-

Arachidonic Acid analytical standard

-

d5-Arachidonic Acid (internal standard)

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of d5-arachidonic acid internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (90:10, v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 60 |

| 2.0 | 60 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 60 |

| 20.0 | 60 |

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Arachidonic Acid: 303.3 -> 259.3

-

d5-Arachidonic Acid: 308.3 -> 264.3

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

Visualizations

Arachidonic Acid Signaling Pathway

Caption: Major metabolic pathways of arachidonic acid.

Experimental Workflow for Arachidonic Acid Quantification

References

An In-depth Technical Guide to Arachidonic Acid-d5 and Other Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Fatty Acids in Quantitative Analysis

In the fields of lipidomics, drug metabolism, and clinical diagnostics, the precise quantification of bioactive lipids like arachidonic acid (AA) is paramount. Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a critical component of cell membranes and a precursor to a vast array of signaling molecules called eicosanoids, which are involved in inflammation, immunity, and central nervous system function.[1][2] Given their low endogenous concentrations and complex biological matrices, accurate measurement requires robust analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The gold standard for quantification in mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs).[3][4] Deuterated fatty acids, where one or more hydrogen atoms are replaced by deuterium (²H), are the most common type of SIL-IS used for lipid analysis. These standards are chemically almost identical to their endogenous counterparts but are distinguishable by their increased mass.[5] By adding a known quantity of a deuterated standard to a sample at the beginning of the workflow, it co-processes with the analyte of interest. This allows for the correction of variability during sample preparation, extraction, and instrument analysis, a principle known as isotope dilution mass spectrometry. The final quantification is based on the ratio of the signal from the native analyte to the deuterated internal standard, ensuring high accuracy and precision.

This guide provides a technical overview of Arachidonic acid-d5 (AA-d5) and compares it with other deuterated arachidonic acid analogs and fatty acids, focusing on their application as internal standards in quantitative mass spectrometry.

Comparison of Deuterated Arachidonic Acid Analogs

The choice of a deuterated internal standard is critical and depends on several factors, including the degree and position of deuterium labeling, which can influence its chromatographic behavior and stability. The ideal SIL-IS has a sufficient mass shift to avoid isotopic overlap with the analyte and co-elutes chromatographically. However, extensive deuteration can sometimes lead to a slight shift in retention time, which must be considered during method development.

Arachidonic acid is available in several deuterated forms, most commonly AA-d5, AA-d8, and AA-d11.

-

This compound (AA-d5): The deuterium atoms in AA-d5 are typically located on the terminal methyl and adjacent methylene groups of the fatty acid chain (positions 19, 19, 20, 20, 20). This placement is distal to the carboxylic acid group and the double bonds, minimizing the potential for kinetic isotope effects during metabolic processes or ionization.

-

Arachidonic acid-d8 (AA-d8): In AA-d8, the deuterium atoms are typically located on the carbons of the four double bonds (positions 5, 6, 8, 9, 11, 12, 14, 15). This provides a larger mass shift, which can be advantageous in reducing any potential spectral interference.

-

Arachidonic acid-d11: This version offers an even greater mass shift, further minimizing the risk of isotopic overlap.

The primary application for these deuterated arachidonic acid variants is to serve as internal standards for the precise quantification of endogenous arachidonic acid by GC- or LC-MS.

Quantitative Data Summary

The selection of a specific deuterated analog often depends on the specific requirements of the assay and the instrumentation used. Below is a comparison of the key physical and chemical properties of common deuterated arachidonic acid standards.

| Property | Arachidonic Acid (Native) | This compound | Arachidonic Acid-d8 |

| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₂₇D₅O₂ | C₂₀H₂₄D₈O₂ |

| Formula Weight | 304.5 g/mol | 309.5 g/mol | 312.5 g/mol |

| CAS Number | 506-32-1 | 123167-26-0 | 69254-37-1 |

| Deuterium Purity | N/A | ≥99% | ≥99% |

| Typical Labeling Position | N/A | 19,19,20,20,20-d₅ | 5,6,8,9,11,12,14,15-d₈ |

Key Methodologies and Experimental Protocols

The accurate quantification of arachidonic acid and its metabolites (eicosanoids) using a deuterated internal standard involves a multi-step workflow. This typically includes sample preparation with lipid extraction, chromatographic separation, and mass spectrometric detection.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample. A known amount of an isotopically enriched standard (the "spike," e.g., AA-d5) is added to the sample containing an unknown amount of the native analyte (e.g., AA). The key principle is that after this addition and equilibration, the ratio of the native analyte to the spiked isotope remains constant throughout the entire sample preparation and analysis process. Therefore, any sample loss will affect both the native analyte and the internal standard equally, preserving the ratio. The mass spectrometer measures the ratio of the two forms, allowing for the precise calculation of the original concentration of the native analyte.

Caption: Principle of Isotope Dilution Mass Spectrometry.

General Experimental Workflow for Eicosanoid Analysis

The workflow for analyzing eicosanoids, the metabolic products of arachidonic acid, is a common application for deuterated AA standards. The internal standard is added early to account for variability in extraction and derivatization.

References

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for Arachidonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Arachidonic acid-d5, a crucial internal standard for the accurate quantification of arachidonic acid in various biological matrices. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based analytical techniques.

Introduction to this compound

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a central role in inflammation and cell signaling. It is the precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. Accurate measurement of arachidonic acid levels is critical in many areas of research, from understanding inflammatory diseases to drug development.

This compound (AA-d5) is a stable isotope-labeled analog of arachidonic acid, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection and quantification by a mass spectrometer, enabling correction for sample loss and analytical variability.

Commercial Suppliers and Product Specifications

This compound is available from a number of reputable suppliers of research chemicals and analytical standards. The most common formulation is a solution in ethanol. Below is a summary of key suppliers and their product specifications.

| Supplier | Catalog Number | Available Quantities | Purity/Isotopic Enrichment | Price (USD) |

| Cayman Chemical | 9000477 | 100 µg, 1 mg | ≥99% deuterated forms (d1-d5) | $48 (100 µg), $186 (1 mg) |

| Bertin Bioreagent | 9000477 | 100 µg, 1 mg | Not specified (distributor for Cayman) | €72 (100 µg), Price for 1mg not listed |

| Biomol | Cay9000477-100, Cay9000477-1 | 100 µg, 1 mg | >99% deuterated forms (d1-d5) | €66.00 (100 µg), €254.00 (1 mg) |

| MedChemExpress | HY-109590S1 | Custom | Not specified | Contact for quote |

| GlpBio | GC46872 | Custom | Not specified | Contact for quote |

| Sanbio | 9000477-1 | 1 mg | Not specified (distributor for Cayman) | Contact for quote |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

For researchers requiring different deuteration patterns, other isotopologues of arachidonic acid are also commercially available, such as Arachidonic acid-d8 and Arachidonic acid-d11.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of arachidonic acid in biological samples. The following is a generalized protocol for the analysis of fatty acids using GC-MS with a deuterated internal standard. This protocol may need to be optimized for specific sample types and instrumentation.

Materials and Reagents

-

This compound internal standard solution (e.g., 1 mg/mL in ethanol)

-

Unlabeled arachidonic acid standard for calibration curve

-

Solvents: Chloroform, Methanol, Hexane, Iso-octane (GC or HPLC grade)

-

Derivatization reagent: Boron trifluoride in methanol (BF3-MeOH) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined screw caps

Sample Preparation and Lipid Extraction

-

Sample Spiking: To a known amount of biological sample (e.g., plasma, tissue homogenate, cell lysate), add a precise amount of this compound internal standard. The amount of internal standard added should be comparable to the expected amount of endogenous arachidonic acid.

-

Lipid Extraction (Folch Method):

-

Add chloroform:methanol (2:1, v/v) to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: To the dried lipid extract, add BF3-MeOH.

-

Incubation: Heat the sample at 100°C for 30 minutes.

-

Extraction of FAMEs:

-

After cooling, add hexane and saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

Final Concentration: Evaporate the hexane to the desired final volume for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-23, SP-2560).

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract.

-

Oven Temperature Program: Optimize for the separation of fatty acid methyl esters.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) for the highest sensitivity and specificity. Monitor the characteristic ions for the methyl ester of arachidonic acid and this compound.

Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled arachidonic acid and a constant concentration of this compound. Process these standards in the same manner as the samples.

-

Data Analysis:

-

Determine the peak areas for the selected ions of the analyte and the internal standard in both the calibration standards and the samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled arachidonic acid standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of arachidonic acid in the unknown samples based on their measured peak area ratios.

-

Visualizations

Arachidonic Acid Metabolic Pathway

The following diagram illustrates the major metabolic pathways of arachidonic acid, leading to the production of various eicosanoids.

Experimental Workflow for Lipidomics Analysis

The diagram below outlines a typical workflow for a targeted lipidomics experiment using an internal standard like this compound for quantification.

References

The Natural Abundance and Analysis of Arachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a critical component of cellular membranes and a precursor to a vast array of signaling molecules involved in inflammation, immunity, and cellular signaling. Understanding the concentration of arachidonic acid in different biological matrices is paramount for research in physiology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural abundance of arachidonic acid, detailed experimental protocols for its quantification, and a visual representation of its key metabolic pathways.

Data Presentation: Natural Abundance of Arachidonic Acid

The concentration of arachidonic acid varies significantly across different biological matrices. The following tables summarize the quantitative data on arachidonic acid levels in human and animal tissues, plasma, and cells.

Table 1: Arachidonic Acid Concentration in Human Plasma/Serum

| Biological Matrix | Concentration Range | Method of Analysis | Reference |

| Plasma (Total AA) | 20.2 ng/mL | Anal. Biochem. | |

| Plasma (Free AA) | 0.1–50 μM (physiological) | Review | |

| Plasma (Free AA) | 100–500 μM (pathological) | Review | |

| Serum (Free AA) | 0.34–4.32 µg/mL | LC-MS |

Table 2: Arachidonic Acid Content in Human Tissues

| Biological Matrix | Concentration/Percentage | Method of Analysis | Reference |

| Brain | ~20% of total fatty acids | Review | |

| Muscle | 10–20% of phospholipid fatty acids | Review | |

| Liver | Abundant | Review | |

| Skin (inflamed) | ~30 µg/g (100 µM) | Mass Assay | |

| Skin (uninvolved) | ~4 µg/g (13 µM) | Mass Assay | |

| Adipose Tissue | No significant change with increased intake | RCT |

Table 3: Arachidonic Acid in Human and Animal Cells

| Biological Matrix | Concentration/Percentage | Method of Analysis | Reference |

| Platelets | Up to 25% of phospholipid fatty acids | Review | |

| Platelets | ~30 µg/10⁹ platelets (esterified) | Mass Assay | |

| Mononuclear Cells | Up to 25% of phospholipid fatty acids | Review | |

| Neutrophils | Up to 25% of phospholipid fatty acids | Review | |

| Leukocytes (resting) | ~3 pmol/10⁶ cells (0.5–1 µM) | Mass Assay | |

| Erythrocytes | ~15.5% of total fatty acids | Healthy Adults | |

| Blood Mononuclear Cells | ~16% of total fatty acids | Healthy Adults |

Experimental Protocols

Accurate quantification of arachidonic acid is crucial for research. Below are detailed methodologies for the extraction and analysis of arachidonic acid from biological samples.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is suitable for the extraction of total lipids, including arachidonic acid, from plasma samples.

Materials:

-

Plasma sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Pipettes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To 1 mL of plasma in a glass centrifuge tube, add 3 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.75 mL of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex the mixture again for 1 minute.

-

Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Carefully aspirate the upper aqueous layer.

-

Using a clean pipette, transfer the lower organic (chloroform) layer to a new glass tube, being careful not to disturb the protein disk.

-

Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at room temperature.

-

The dried lipid extract can be reconstituted in a suitable solvent for subsequent analysis.

Protocol 2: Quantification of Arachidonic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of arachidonic acid as its fatty acid methyl ester (FAME) derivative.

Materials:

-

Lipid extract (from Protocol 1)

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225)

-

Arachidonic acid methyl ester standard

Procedure:

-

Derivatization:

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Incubate the mixture at 100°C for 30 minutes in a sealed tube.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/minute.

-

Ramp 2: Increase to 220°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

Identify the arachidonic acid methyl ester peak based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of arachidonic acid by comparing the peak area to a standard curve generated with known concentrations of the arachidonic acid methyl ester standard.

-

Protocol 3: Quantification of Arachidonic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers high sensitivity and specificity for the direct measurement of free arachidonic acid.

Materials:

-

Plasma or tissue homogenate supernatant

-

Acetonitrile with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system with a C18 reversed-phase column

-

Arachidonic acid standard and a deuterated internal standard (e.g., arachidonic acid-d8)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing the deuterated internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute arachidonic acid.

-

Flow Rate: 0.3 mL/minute.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for arachidonic acid (e.g., m/z 303.2 → 259.2) and its deuterated internal standard.

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

-

-

-

Quantification:

-

Calculate the ratio of the peak area of arachidonic acid to the peak area of the internal standard.

-

Determine the concentration of arachidonic acid in the sample using a standard curve prepared with known concentrations of the arachidonic acid standard and a constant concentration of the internal standard.

-

Mandatory Visualization

Signaling Pathways

The metabolism of arachidonic acid is primarily carried out through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Caption: Overview of the major metabolic pathways of arachidonic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of arachidonic acid from a biological sample.

Caption: A generalized experimental workflow for arachidonic acid analysis.

Conclusion

This technical guide provides a foundational understanding of the natural abundance of arachidonic acid, detailed protocols for its analysis, and a visual representation of its metabolic fate. The provided information is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, aiding in the design and execution of experiments involving this crucial lipid mediator. The dynamic nature of arachidonic acid metabolism underscores the importance of precise and accurate quantification to unravel its complex roles in health and disease.

A Researcher's In-depth Guide to Eicosanoid Analysis Using Stable Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of eicosanoid analysis utilizing stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Eicosanoids, a class of bioactive lipid mediators derived from polyunsaturated fatty acids, play crucial roles in a myriad of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2] Their transient nature and low endogenous concentrations present significant analytical challenges, making robust and sensitive quantification methods essential for advancing research and drug development.[1][3]

Stable isotope dilution (SID) has emerged as the gold standard for the quantitative analysis of eicosanoids.[4] This technique involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at the earliest stage of preparation. These labeled internal standards are chemically identical to their endogenous counterparts but differ in mass, allowing for their distinct detection by mass spectrometry. By correcting for analyte loss during sample extraction and purification, as well as variations in instrument response, SID enables highly accurate and precise quantification.

This guide details the experimental workflow, from sample preparation to data acquisition, and provides insights into the major eicosanoid signaling pathways.

The Principle of Stable Isotope Dilution

The core of stable isotope dilution mass spectrometry lies in the use of a stable, non-radioactive isotope-labeled version of the analyte as an internal standard. This standard, often deuterated (containing ²H), is added to the biological sample at a known concentration before any processing steps. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same extraction efficiency and ionization response in the mass spectrometer. Therefore, the ratio of the endogenous analyte to the internal standard remains constant throughout the analytical procedure, enabling accurate quantification even with incomplete sample recovery.

Major Eicosanoid Signaling Pathways

Eicosanoids are synthesized from arachidonic acid via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Understanding these pathways is critical for interpreting the biological significance of measured eicosanoid levels.

Cyclooxygenase (COX) Pathway

The COX pathway, initiated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.

Lipoxygenase (LOX) Pathway

The LOX pathway enzymes (5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins, which are potent inflammatory mediators involved in asthma and allergic reactions.

Cytochrome P450 (CYP) Pathway

The CYP pathway, involving epoxygenase and ω-hydroxylase enzymes, produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.

Experimental Protocols

A generalized workflow for eicosanoid analysis using stable isotope dilution LC-MS/MS is presented below. Specific details may need to be optimized based on the biological matrix and the eicosanoids of interest.

Sample Preparation and Extraction

Proper sample handling and extraction are critical for accurate eicosanoid analysis. The following is a typical solid-phase extraction (SPE) protocol for plasma samples.

-

Sample Collection and Storage : Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of eicosanoids. Store samples at -80°C until analysis.

-

Internal Standard Spiking : Prior to extraction, spike the sample with a mixture of deuterated internal standards for the eicosanoids of interest. A list of commonly used internal standards is provided in Table 1.

-

Protein Precipitation : For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the analytical technique of choice for eicosanoid quantification due to its high sensitivity and selectivity.

-

Chromatographic Separation : Utilize a reverse-phase C18 column to separate the eicosanoids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid) is typically employed.

-

Mass Spectrometric Detection : Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. In MRM, the precursor ion of a specific eicosanoid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the complex biological matrix.

Data Presentation

The following tables summarize key quantitative data relevant to eicosanoid analysis.

Table 1: Commonly Used Deuterated Internal Standards for Eicosanoid Analysis

| Internal Standard | Corresponding Analyte(s) | Reference(s) |

| Prostaglandin E₂-d₄ | Prostaglandin E₂ (PGE₂) | |

| Leukotriene B₄-d₄ | Leukotriene B₄ (LTB₄) | |

| 5(S)-HETE-d₈ | 5-Hydroxyeicosatetraenoic acid (5-HETE) | |

| 12(S)-HETE-d₈ | 12-Hydroxyeicosatetraenoic acid (12-HETE) | |

| 15(S)-HETE-d₈ | 15-Hydroxyeicosatetraenoic acid (15-HETE) | |

| Thromboxane B₂-d₄ | Thromboxane B₂ (TXB₂) | |

| Arachidonic Acid-d₈ | Arachidonic Acid |

Table 2: Representative Limits of Quantification (LOQ) for Eicosanoids in Biological Matrices

| Eicosanoid | Matrix | LOQ (ng/mL) | Reference(s) |

| Prostaglandin E₂ (PGE₂) | Human Plasma | 1.0 | |

| Leukotriene B₄ (LTB₄) | Human Plasma | 1.0 | |

| 11-dehydro-Thromboxane B₂ | Human Serum | 0.2 | |

| 5-HETE | Human Serum | 0.5 | |

| 12-HETE | Human Serum | 0.5 | |

| 15-HETE | Human Serum | 0.5 | |

| Prostaglandin D₂ (PGD₂) | Human Serum | 1.0 | |

| Prostaglandin F₂α (PGF₂α) | Human Serum | 1.0 |

Table 3: Reported Endogenous Levels of Selected Eicosanoids in Human Plasma/Serum

| Eicosanoid | Condition | Concentration Range | Reference(s) |

| 12-HETE | Healthy Volunteers | 0.5 - 5 ng/mL | |

| 5-HETE | Healthy Volunteers | 0.2 - 2 ng/mL | |

| Thromboxane B₂ | Healthy Volunteers | 0.1 - 1 ng/mL | |

| Prostaglandin E₂ | Healthy Volunteers | 0.05 - 0.5 ng/mL | |

| 20-HETE | Severe Influenza Pneumonia | Upregulated vs. Healthy | |

| 14,15-EET | Severe Influenza Pneumonia | Upregulated vs. Healthy | |

| 11,12-EET | Severe Influenza Pneumonia | Upregulated vs. Healthy | |

| Leukotriene B₄ (LTB₄) | Severe Influenza Pneumonia | Downregulated vs. Healthy | |

| 8-HETE | Severe Bacterial Pneumonia | Upregulated vs. Healthy | |

| 5-HETE | Severe Bacterial Pneumonia | Upregulated vs. Healthy | |

| Leukotriene E₄ (LTE₄) | Severe Bacterial Pneumonia | Downregulated vs. Healthy |

Conclusion

The analysis of eicosanoids by stable isotope dilution LC-MS/MS is a powerful tool for researchers in various fields. This guide has provided an in-depth overview of the methodology, from the underlying principles to detailed experimental considerations. By employing the techniques described herein, scientists can achieve accurate and reliable quantification of these important lipid mediators, thereby gaining valuable insights into their roles in health and disease. The continued application and refinement of these methods will undoubtedly contribute to the development of new diagnostic and therapeutic strategies targeting eicosanoid signaling pathways.

References

- 1. Cytochrome P450-derived eicosanoids: the neglected pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Eicosanoid Profiling using a Robust LC-MS/MS Method with Arachidonic Acid-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a broad range of eicosanoids in biological matrices. The use of a deuterated internal standard, Arachidonic acid-d5, ensures high accuracy and precision, making this protocol ideal for applications in inflammation research, drug discovery, and clinical biomarker studies.

Eicosanoids are a large family of signaling lipids derived from the oxidation of polyunsaturated fatty acids, primarily arachidonic acid.[1][2][3] They play crucial roles in numerous physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][4] Accurate and comprehensive profiling of these potent mediators is essential for understanding their complex biology and for the development of novel therapeutics. LC-MS/MS has become the gold standard for eicosanoid analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes in a single run.

This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation, and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for the targeted eicosanoids. For accurate quantification, it is recommended to use a corresponding deuterated internal standard for each analyte. This compound serves as a representative internal standard for the overall procedure.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (V) | Declustering Potential (DP) (V) |

| Arachidonic Acid (AA) | 303.2 | 259.2 | -20 | -60 |

| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | -25 | -70 |

| Prostaglandin D2 (PGD2) | 351.2 | 271.2 | -25 | -70 |

| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 | -30 | -80 |

| Thromboxane B2 (TXB2) | 369.2 | 195.1 | -25 | -75 |

| Leukotriene B4 (LTB4) | 335.2 | 195.1 | -22 | -65 |

| Leukotriene C4 (LTC4) | 624.3 | 272.1 | -35 | -100 |

| Leukotriene D4 (LTD4) | 495.2 | 177.1 | -30 | -90 |

| Leukotriene E4 (LTE4) | 438.2 | 331.2 | -28 | -85 |

| 5-HETE | 319.2 | 115.1 | -20 | -60 |

| 12-HETE | 319.2 | 179.1 | -20 | -60 |

| 15-HETE | 319.2 | 219.1 | -20 | -60 |

| 8,9-EET | 319.2 | 167.1 | -22 | -65 |

| 11,12-EET | 319.2 | 219.1 | -22 | -65 |

| 14,15-EET | 319.2 | 219.1 | -22 | -65 |

| This compound | 308.2 | 264.2 | -20 | -60 |

Note: Optimal CE and DP values may vary slightly between different mass spectrometer instruments and should be optimized empirically.

Experimental Protocols

Materials and Reagents

-

Eicosanoid standards and deuterated internal standards (e.g., this compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, serum, cell culture supernatant)

-

Inhibitors of eicosanoid synthesis (e.g., indomethacin) to prevent ex-vivo formation

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Immediately after collection, add an antioxidant and a cyclooxygenase inhibitor (e.g., indomethacin at 10 µM) to the biological samples to prevent artificial eicosanoid generation.

-

Internal Standard Spiking: Spike samples with the internal standard mixture, including this compound, to a final concentration of approximately 10 ng/mL.

-

Acidification: Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid. This step is crucial for the efficient retention of acidic eicosanoids on the reversed-phase SPE sorbent.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the eicosanoids from the cartridge with 2 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile:formic acid 63:37:0.02, v/v/v).

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is suitable for the separation of eicosanoids.

-

Mobile Phase A: Water/acetonitrile/acetic acid (70:30:0.02, v/v/v).

-

Mobile Phase B: Acetonitrile/isopropyl alcohol (50:50, v/v).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-3 min: 20% B

-

3-16 min: 20% to 65% B

-

16-19 min: 65% to 95% B

-

19-23 min: Hold at 95% B

-

23.2-25 min: Return to 20% B for re-equilibration.

-

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 4 °C.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is required for MRM analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Ion Spray Voltage: -4000 V.

-

Source Temperature: 500 °C.

-

Gas Settings: Optimize curtain gas, nebulizer gas (Gas 1), and heater gas (Gas 2) according to the instrument manufacturer's recommendations.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for each analyte are listed in the quantitative data table.

Visualizations

Caption: Arachidonic Acid Cascade.

Caption: Eicosanoid Analysis Workflow.

Caption: LC-MS/MS Analytical Strategy.

References

- 1. DSpace [diposit.ub.edu]

- 2. mdpi.com [mdpi.com]

- 3. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry using Arachidonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise separation, identification, and quantification of fatty acids in complex biological matrices. Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential to convert them into more volatile and less polar derivatives, making them suitable for GC analysis.[1][2] The most common approach is the esterification of fatty acids into fatty acid methyl esters (FAMEs).[1][2][3]

For accurate and reproducible quantification that corrects for variations during sample preparation and instrumental analysis, the stable isotope dilution method is employed. This involves the use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte of interest. This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using Arachidonic acid-d5 as an internal standard.

Experimental Protocols

This protocol outlines the key steps for sample preparation, derivatization, and GC-MS analysis of fatty acids.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. The Folch method or a modification thereof is commonly used.

Materials:

-

Biological sample (e.g., 100 µL of plasma, 10 mg of homogenized tissue, or 0.5 x 10^6 cells)

-

This compound internal standard solution (in ethanol)

-

Chloroform:Methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

Screw-capped glass tubes with PTFE liners

Procedure:

-

To a known quantity of the biological sample in a screw-capped glass tube, add a precise amount of the this compound internal standard solution.

-

Add 2 mL of the chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-